[1-(4-Fluorophenyl)-5-pyrrol-1-yltriazol-4-yl]-piperidin-1-ylmethanone
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Overview
Description
[1-(4-Fluorophenyl)-5-pyrrol-1-yltriazol-4-yl]-piperidin-1-ylmethanone: is a complex organic compound that features a combination of fluorophenyl, pyrrole, triazole, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Fluorophenyl)-5-pyrrol-1-yltriazol-4-yl]-piperidin-1-ylmethanone typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and piperidine moieties, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the triazole ring or the fluorophenyl group, resulting in different reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alkane derivatives .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, the compound is studied for its potential interactions with various biological targets, including enzymes and receptors. It is often used in assays to screen for biological activity and to elucidate mechanisms of action .
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of [1-(4-Fluorophenyl)-5-pyrrol-1-yltriazol-4-yl]-piperidin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. This can result in various biological effects, including inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular pathways .
Comparison with Similar Compounds
[5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl][3-(piperidin-4-yloxy)phenyl]methanone: This compound shares structural similarities with [1-(4-Fluorophenyl)-5-pyrrol-1-yltriazol-4-yl]-piperidin-1-ylmethanone, particularly in the presence of the fluorophenyl and piperidine groups.
4-(Fluorophenyl)-1-Cyclopropylmethyl-5-(2-Amino-4-Pyrimidinyl): Another similar compound that features the fluorophenyl group and exhibits similar biological activities.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
[1-(4-fluorophenyl)-5-pyrrol-1-yltriazol-4-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O/c19-14-6-8-15(9-7-14)24-17(22-10-4-5-11-22)16(20-21-24)18(25)23-12-2-1-3-13-23/h4-11H,1-3,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGJUGYOLUUOON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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